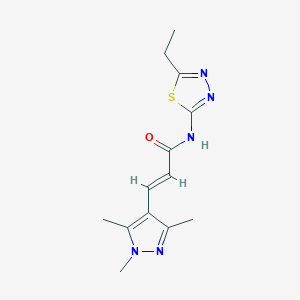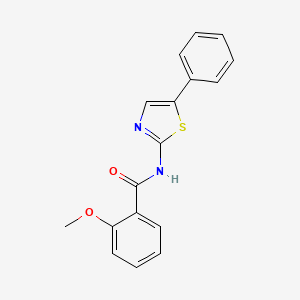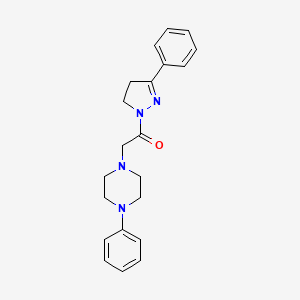![molecular formula C11H12N2O3 B7629103 Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate, also known as EHIPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EHIPC is a heterocyclic compound that contains an imidazo[1,2-a]pyridine ring system and a carboxylate group. EHIPC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
科学的研究の応用
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle progression.
This compound has also been found to have potential applications in the field of neuroscience. Studies have shown that this compound has neuroprotective effects against oxidative stress-induced neuronal damage. This compound has been found to increase the levels of antioxidant enzymes and reduce the levels of reactive oxygen species in neuronal cells. This compound has also been found to improve cognitive function and memory retention in animal models.
作用機序
The mechanism of action of Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is not fully understood. However, studies have suggested that this compound exerts its biological effects by interacting with various cellular targets. This compound has been found to bind to DNA and inhibit its replication and transcription. This compound has also been found to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle progression.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound has antioxidant properties and can scavenge free radicals. This compound has also been found to modulate the levels of various cytokines and chemokines. This compound has been found to regulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
実験室実験の利点と制限
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has several advantages for lab experiments. This compound is relatively easy to synthesize using various methods. This compound has been found to have potent biological effects at low concentrations, making it a useful tool for studying various cellular processes. This compound has also been found to have low toxicity, making it a safe compound for in vitro and in vivo studies.
However, this compound also has some limitations for lab experiments. This compound is a relatively new compound, and its biological effects are not fully understood. This compound has been found to have low solubility in water, making it difficult to use in aqueous solutions. This compound also has poor stability, and its biological activity may decrease over time.
将来の方向性
There are several future directions for research on Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate. One direction is to further explore the mechanism of action of this compound. Studies could focus on identifying the cellular targets of this compound and elucidating the signaling pathways involved in its biological effects.
Another direction is to investigate the potential applications of this compound in other fields of scientific research, such as immunology and infectious diseases. This compound has been found to modulate the levels of various cytokines and chemokines, suggesting that it may have immunomodulatory effects. This compound has also been found to have antiviral activity against hepatitis C virus and dengue virus.
Finally, future research could focus on developing more stable and soluble derivatives of this compound. These derivatives could be used to enhance the biological activity of this compound and improve its potential applications in various fields of scientific research.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. This compound has been found to have potent anticancer and neuroprotective activity, as well as antioxidant and immunomodulatory properties. This compound has several advantages for lab experiments, but also has some limitations. Future research could focus on further elucidating the mechanism of action of this compound, investigating its potential applications in other fields of scientific research, and developing more stable and soluble derivatives of this compound.
合成法
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate can be synthesized using various methods. One of the most commonly used methods involves the condensation of 2-aminopyridine with glyoxal in the presence of ethyl acetoacetate. The resulting product is then treated with sodium hydroxide to obtain this compound. Another method involves the reaction of 2-aminopyridine with formaldehyde and ethyl acetoacetate in the presence of sodium hydroxide.
特性
IUPAC Name |
ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)9-6-13-4-3-8(7-14)5-10(13)12-9/h3-6,14H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILIBEZOCNEXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=N1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide](/img/structure/B7629023.png)

![8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7629037.png)


![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7629046.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629052.png)


![N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide](/img/structure/B7629065.png)



